N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide
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Overview
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide: is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a naphthalene ring attached to a sulfonamide group, which is further linked to a piperidine ring substituted with four methyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2,2,6,6-tetramethylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which mimics natural substrates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its sulfonamide group is known for its ability to inhibit certain enzymes, making it a valuable scaffold for drug development.
Industry: In the industrial sector, the compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for creating materials with enhanced durability and performance.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The piperidine ring provides steric hindrance, enhancing the selectivity and binding affinity of the compound. Pathways involved may include inhibition of enzyme catalysis or disruption of protein-protein interactions.
Comparison with Similar Compounds
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide
- 2,2,6,6-Tetramethylpiperidine
Comparison:
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide shares the piperidine ring but has a methacrylamide group instead of a naphthalene sulfonamide, making it more suitable for polymerization reactions.
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide has two piperidine rings linked by an isophthalamide group, providing enhanced stability and multiple binding sites.
- 2,2,6,6-Tetramethylpiperidine lacks the naphthalene and sulfonamide groups, making it a simpler molecule with different reactivity and applications.
The uniqueness of N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide lies in its combination of a bulky piperidine ring and a reactive sulfonamide group attached to a naphthalene ring, offering a versatile scaffold for various applications.
Properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2)12-15(13-19(3,4)21-18)20-24(22,23)17-11-7-9-14-8-5-6-10-16(14)17/h5-11,15,20-21H,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHMQZWOUZWJSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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